2-Benzyl-1-(diaminomethylidene)guanidine
Overview
Description
“2-Benzyl-1-(diaminomethylidene)guanidine” is a compound with the molecular formula C9H13N5 . It is also known as stenbolone, a synthetic androgenic steroid used for various purposes in the medical and scientific fields.
Synthesis Analysis
A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines is reported. This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .
Molecular Structure Analysis
The molecular weight of “this compound” is 191.23 g/mol . The InChIKey of the compound is IBWXAMPUVRBFIS-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 191.23 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 3 . The topological polar surface area is 103 Ų . The compound has a complexity of 223 .
Scientific Research Applications
Organocatalyzed Polymerization
2-Benzyl-1-(diaminomethylidene)guanidine plays a role in organocatalyzed ring-opening polymerization (ROP). Basic organocatalysts like guanidines effectively polymerize benzyl β-malolactone, leading to the formation of poly(3-benzyloxybutyrate)s with controlled molecular features. This process is crucial in the development of polymers with specific physical properties and has applications in materials science (Jaffredo, Carpentier, & Guillaume, 2013).
Synthesis of Biologically Active Derivatives
This compound derivatives, like 2-guanidinobenzazoles, are significant in medicinal chemistry for synthesizing various biologically active molecules. These derivatives exhibit diverse biological activities and are crucial in the design of new pharmaceuticals. The conjugation of the guanidine group with benzazole rings leads to compounds with potential as new pharmacophores (Cruz et al., 2023).
Development of Anti-Cancer Compounds
Compounds based on the aminoguanidine moiety, which is structurally related to this compound, have shown high anticancer activities. These compounds are vital in the ongoing search for new therapeutic agents against cancer (Buvaylo et al., 2018).
Catalysis in Organic Synthesis
This compound is used in the catalysis of amination reactions in organic synthesis. It plays a significant role in the synthesis of various benzimidazoles, which are important in the development of new organic compounds (Deng, McAllister, & Mani, 2009).
DNA/Protein Binding and Cytotoxicity Studies
The study of copper(II) complexes containing N,N′,N′′-trisubstituted guanidine ligands, including those related to this compound, has implications in understanding their interactions with DNA and proteins. This research is crucial in the development of new drugs and understanding their mechanisms of action (Jeyalakshmi et al., 2014).
Properties
IUPAC Name |
2-benzyl-1-(diaminomethylidene)guanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c10-8(11)14-9(12)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H6,10,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWXAMPUVRBFIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)N=C(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274547 | |
Record name | 2-benzyl-1-(diaminomethylidene)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18030-95-0 | |
Record name | 2-benzyl-1-(diaminomethylidene)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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